![molecular formula C15H22N2 B12990360 2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)
2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C15H24Cl2N2 and a molecular weight of 303.27 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with benzyl and methyl substituents. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-c]pyrrole core.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methylating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-3a,6a-dimethylpyrrolo[3,4-c]pyrrole
- 2-Benzyl-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole
Uniqueness
2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C15H22N2 |
|---|---|
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
5-benzyl-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C15H22N2/c1-14-9-16-10-15(14,2)12-17(11-14)8-13-6-4-3-5-7-13/h3-7,16H,8-12H2,1-2H3 |
Clé InChI |
QYDLHLFKHURUHQ-UHFFFAOYSA-N |
SMILES canonique |
CC12CNCC1(CN(C2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


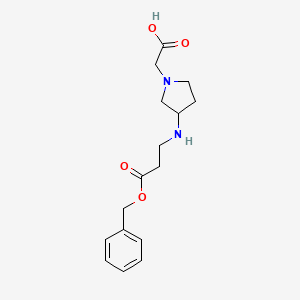

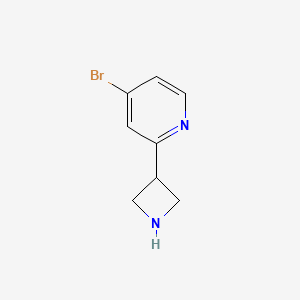
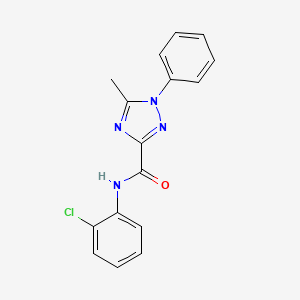
![2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12990297.png)
![5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride](/img/structure/B12990299.png)
![3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)
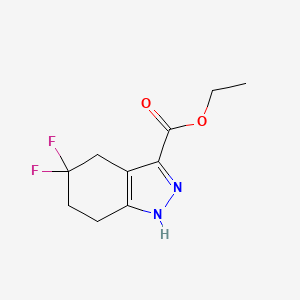
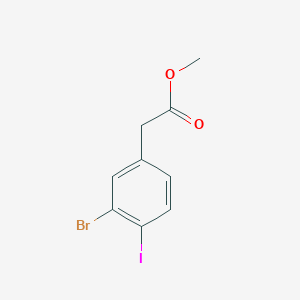
![3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B12990325.png)


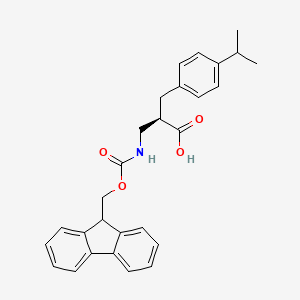
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12990351.png)
